molecular formula C20H23F3N2O2 B1666166 Benzamide, 2-(2-(diethylamino)ethoxy)-N-(3-(trifluoromethyl)phenyl)- CAS No. 33089-92-8

Benzamide, 2-(2-(diethylamino)ethoxy)-N-(3-(trifluoromethyl)phenyl)-

Cat. No. B1666166
CAS RN: 33089-92-8
M. Wt: 380.4 g/mol
InChI Key: WACQRBITZJWPPH-UHFFFAOYSA-N
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Description

Benzamide, 2-(2-(diethylamino)ethoxy)-N-(3-(trifluoromethyl)phenyl)- is a bioactive chemical.

Scientific Research Applications

Benzamide Derivatives in Medicine and Chemistry

  • Benzamide Derivatives from Limonia acidissima : New benzamide derivatives were isolated from Limonia acidissima, some of which showed potent inhibition of nitric oxide production in microglia cells, indicating potential therapeutic applications in inflammation and neurodegenerative diseases (Kim et al., 2009).

  • Crystal Structures of N-[2-(trifluoromethyl)phenyl]benzamides : The study of the crystal structures of these compounds provides insights into their chemical properties and potential applications in material science or drug design (Suchetan et al., 2016).

  • Radioiodinated Benzamide Derivatives for Melanoma Imaging : These compounds have been explored for melanoma imaging in nuclear medicine, indicating their potential use in diagnostic applications (Eisenhut et al., 2000).

  • Antimicrobial Benzamide Derivatives : A study synthesizing new benzamide derivatives revealed significant antibacterial and antifungal activity, underscoring their potential as antimicrobial agents (Priya et al., 2006).

  • Anti-Influenza Virus Activity : Novel benzamide-based compounds showed significant antiviral activities against bird flu influenza, highlighting their potential use in antiviral drug development (Hebishy et al., 2020).

  • Antiplasmodial Activities of Benzamides : Benzamide derivatives showed promising antiplasmodial activity against strains of Plasmodium falciparum, suggesting their use in malaria treatment (Hermann et al., 2021).

  • Synthesis of Benzamide Derivatives for Biological Activity : The synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives and their evaluation for antibacterial and antifungal activities underline the broad potential of benzamide compounds in pharmacology (Ighilahriz-Boubchir et al., 2017).

  • Polyimides with Trifluoromethyl-substituted Benzene : The study on the synthesis of polyimides involving benzamides with trifluoromethyl groups contributes to the development of materials with specific chemical and physical properties (Liu et al., 2002).

  • Organogels Based on Benzamide Compounds : Research into perylenetetracarboxylic diimides with benzamide derivatives has implications for the design of novel organogels, useful in various technological applications (Wu et al., 2011).

  • Benzamides in Electrophysiological Activity : The synthesis and study of N-substituted imidazolylbenzamides indicate their potential as selective class III agents in cardiac electrophysiology (Morgan et al., 1990).

properties

CAS RN

33089-92-8

Product Name

Benzamide, 2-(2-(diethylamino)ethoxy)-N-(3-(trifluoromethyl)phenyl)-

Molecular Formula

C20H23F3N2O2

Molecular Weight

380.4 g/mol

IUPAC Name

2-[2-(diethylamino)ethoxy]-N-[4-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C20H23F3N2O2/c1-3-25(4-2)13-14-27-18-8-6-5-7-17(18)19(26)24-16-11-9-15(10-12-16)20(21,22)23/h5-12H,3-4,13-14H2,1-2H3,(H,24,26)

InChI Key

WACQRBITZJWPPH-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzamide, 2-(2-(diethylamino)ethoxy)-N-(3-(trifluoromethyl)phenyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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